molecular formula C13H21NO B13185560 Butyl[1-(2-methoxyphenyl)ethyl]amine

Butyl[1-(2-methoxyphenyl)ethyl]amine

Cat. No.: B13185560
M. Wt: 207.31 g/mol
InChI Key: UAMOKRWVZZOHCO-UHFFFAOYSA-N
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Description

Butyl[1-(2-methoxyphenyl)ethyl]amine is an organic compound with the molecular formula C13H21NO It is characterized by the presence of a butyl group attached to a 1-(2-methoxyphenyl)ethylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl[1-(2-methoxyphenyl)ethyl]amine can be achieved through several methods. One common approach involves the nucleophilic substitution of haloalkanes with amines. For instance, the reaction of 2-methoxyphenyl ethylamine with butyl bromide under basic conditions can yield the desired product. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide to facilitate the nucleophilic attack.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including temperature control, pressure regulation, and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

Butyl[1-(2-methoxyphenyl)ethyl]amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the compound into primary or secondary amines.

    Substitution: The amine group can participate in substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Halogenated compounds and strong bases like sodium hydride (NaH) are typical reagents for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amides, while reduction can produce primary amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Butyl[1-(2-methoxyphenyl)ethyl]amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can serve as a ligand in biochemical studies, helping to elucidate the function of various enzymes and receptors.

    Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which butyl[1-(2-methoxyphenyl)ethyl]amine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Phenethylamine: A structurally related compound with similar biological activity.

    Methoxyphenethylamine: Another analog with a methoxy group, differing in the position of substitution.

    Butylamine: A simpler amine with a butyl group, lacking the aromatic ring.

Uniqueness

Butyl[1-(2-methoxyphenyl)ethyl]amine is unique due to the combination of its butyl group and the 2-methoxyphenyl moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not fulfill.

Biological Activity

Butyl[1-(2-methoxyphenyl)ethyl]amine is a novel organic compound classified as an amine, characterized by its unique structure that includes a butyl group and a methoxy-substituted phenyl moiety. The molecular formula of this compound is C13_{13}H19_{19}N, and it has a molecular weight of approximately 205.34 g/mol. This article explores its biological activities, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The structural representation of this compound reveals its branched amine nature, which contributes to its distinctive chemical behavior and biological interactions. The presence of the methoxy group enhances its lipophilicity, potentially influencing its ability to cross biological membranes and interact with various biological targets.

Biological Activity Overview

Preliminary studies suggest that this compound exhibits various biological activities, particularly in the modulation of neurotransmitter systems. Its interaction with specific receptors or enzymes is crucial for understanding its therapeutic potential. Below are some key areas of research:

1. Neurotransmitter Interaction

Research indicates that compounds with similar structures may interact with serotonin receptors, which are integral to mood regulation and various neurological functions. This interaction could position this compound as a candidate for developing antidepressant or anxiolytic medications .

2. Enzyme Inhibition

The compound's structural characteristics suggest potential inhibitory effects on certain enzymes involved in metabolic pathways. Preliminary assessments indicate that it may affect monoamine oxidase (MAO) activity, which plays a significant role in neurotransmitter metabolism .

3. Antimicrobial Activity

Emerging data suggest that this compound may possess antimicrobial properties. Similar compounds have shown efficacy against various bacterial strains, indicating a potential application in treating infections .

Research Findings

A comprehensive review of the literature reveals several studies focusing on the biological activity of related compounds, providing insights into the mechanisms through which this compound may exert its effects.

StudyFindings
Investigated structure-activity relationships (SAR) of related phenethylamines; indicated potential for targeting cytochrome bd oxidase in Mycobacterium tuberculosis.
Discussed the synthesis and preliminary biological evaluations; suggested interactions with neurotransmitter systems and enzyme inhibition.
Highlighted the need for further investigations into the binding affinities of this compound to specific receptors.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

N-[1-(2-methoxyphenyl)ethyl]butan-1-amine

InChI

InChI=1S/C13H21NO/c1-4-5-10-14-11(2)12-8-6-7-9-13(12)15-3/h6-9,11,14H,4-5,10H2,1-3H3

InChI Key

UAMOKRWVZZOHCO-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(C)C1=CC=CC=C1OC

Origin of Product

United States

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